7-Hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one is a heterocyclic compound characterized by a unique structure that combines a benzene ring fused to an oxazine ring, with a hydroxyl group at the 7th position. This compound is of significant interest due to its diverse applications in fields such as medicinal chemistry, biology, and materials science. The presence of the hydroxyl group contributes to its reactivity and potential biological activity, making it a valuable subject for research and development.
This compound is classified within the oxazine family of heterocycles, which are known for their various biological activities and utility in organic synthesis. It can be sourced from various chemical suppliers and is often utilized as a precursor in the synthesis of bioactive molecules and pharmaceuticals .
The synthesis of 7-hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one can be achieved through several methods:
The synthetic processes often require careful control of reaction conditions such as temperature, pH, and concentration to optimize yield and purity. Characterization techniques such as nuclear magnetic resonance spectroscopy (NMR) and high-resolution mass spectrometry (HRMS) are employed to confirm the structure of synthesized compounds .
The molecular formula for 7-hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one is C9H7NO2. The compound features a hydroxyl group (-OH) at position 7, which significantly influences its chemical properties and reactivity.
The key structural data includes:
7-Hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one participates in various chemical reactions:
These reactions can be optimized through careful selection of reagents and conditions to achieve desired transformations while minimizing by-products.
The mechanism of action for 7-hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one is primarily studied in relation to its biological activities. For instance, it has been evaluated for its role as an inhibitor of platelet aggregation. The compound’s structure allows it to interact with specific receptors involved in platelet activation pathways, demonstrating potential therapeutic applications in cardiovascular diseases .
Relevant analyses include spectroscopic methods (NMR, IR) that provide insights into functional groups and molecular interactions.
7-Hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one finds applications across several scientific domains:
The core benzoxazinone scaffold is constructed through cyclization strategies involving ortho-substituted aniline precursors. The most efficient route to 7-hydroxy-substituted derivatives employs 2-aminophenols as starting materials, leveraging the ortho-positioned amine and hydroxyl groups for ring closure. Key synthetic pathways include:
Table 1: Comparison of Heterocyclic Ring Formation Methods
Method | Key Reagents | Conditions | Yield Range | Regioselectivity |
---|---|---|---|---|
Carboxylic Acid Cyclization | 2-Aminophenol, ClCH₂COCl | MIBK, NaHCO₃, reflux | 75–85% | Moderate |
Orthoester Condensation | Anthranilic acid, R-C(OEt)₃ | MW, 120°C, 20 min | 60–78% | High (EDG-dependent) |
Smiles Rearrangement | Resin-glycine, Ar-X | MW, DMF, K₂CO₃, 100°C | 65–92% | High (C7 control) |
Regioselective introduction of the C7 hydroxy group exploits electronic directing effects and substrate pre-functionalization:
Electronic studies confirm C7’s inherent nucleophilicity: Hammett constants (σ) correlate with reaction rates (ρ = −2.1 for electrophilic substitution), indicating electron-rich character at C7 due to mesomeric donation from the oxazine oxygen [8].
Solid-phase synthesis leverages polymer-supported intermediates for streamlined purification and combinatorial diversification:
Solution-phase synthesis remains valuable for large-scale production:
Table 2: Synthesis Phase Comparison for 7-Hydroxybenzoxazinones
Parameter | Solid-Phase | Solution-Phase |
---|---|---|
Reaction Time | 2–3 hours (MW-assisted) | 6–24 hours |
Average Yield | 78–92% | 70–89% |
Purification | Precipitation only | Column chromatography |
Scalability | Moderate (mg–gram) | High (gram–kilogram) |
Diversification | High (combinatorial) | Low to moderate |
Optimization Insights:
Table 3: Compound Identifiers for 7-Hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one
Identifier | Value |
---|---|
Systematic Name | 7-Hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one |
CAS Registry | Not provided in sources |
Molecular Formula | C₈H₇NO₃ |
SMILES | O=C1NC(C(OC1)=C2)=CC=C2O |
InChI | 1S/C8H7NO3/c10-5-1-2-6-7(3-5)12-4-8(11)9-6/h1-3,10H,4H2,(H,9,11) |
InChI Key | GAHMCUIGTHMIFD-UHFFFAOYSA-N |
Hazard Class | Acute Tox. 4 Oral (WGK 3) |
CAS No.: 1254-35-9
CAS No.: 3530-53-8
CAS No.:
CAS No.:
CAS No.: 7269-72-9
CAS No.: 207740-41-8